
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is a heterocyclic compound containing a seven-membered ring with nitrogen and sulfur atoms at positions 1 and 4, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Ugi four-component condensation, which involves the reaction of carboxylic acids, carbonyl compounds, amines, and isocyanides . This method allows for the formation of the thiazepine ring in a single step, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazepine ring to its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized thiazepine derivatives.
Applications De Recherche Scientifique
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit beta-lactamase enzymes by forming a stable complex with the enzyme, thereby preventing the hydrolysis of beta-lactam antibiotics . This interaction is crucial for its potential use as a beta-lactamase inhibitor in combination with antibiotics.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1-Methyltriazol-4-yl)-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
- 6,7-Dihydro-5H-cyclopenta[d]imidazo[2,1-b][1,3]thiazol-2-yl]-4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid
Uniqueness
4,7-Dihydro-1,4-thiazepine-3,6-dicarboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to form stable complexes with enzymes and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.
Propriétés
Numéro CAS |
635322-82-6 |
|---|---|
Formule moléculaire |
C7H7NO4S |
Poids moléculaire |
201.20 g/mol |
Nom IUPAC |
4,7-dihydro-1,4-thiazepine-3,6-dicarboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)4-1-8-5(7(11)12)3-13-2-4/h1,3,8H,2H2,(H,9,10)(H,11,12) |
Clé InChI |
PBNHUDNXEZYMMN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CNC(=CS1)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



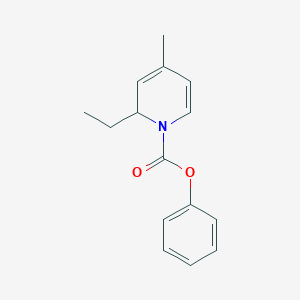
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
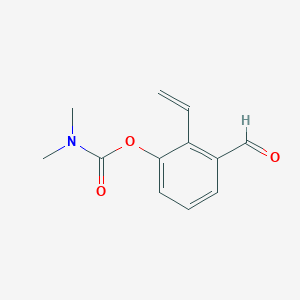

![Benzene, [2-(1,1-dimethylethyl)-1-cyclobuten-1-yl]-](/img/structure/B12588796.png)
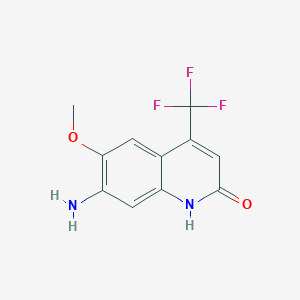
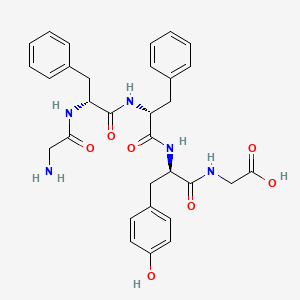
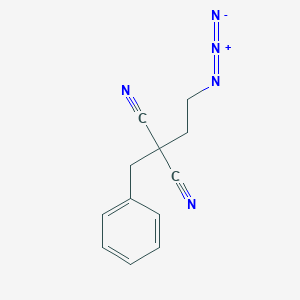
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

![5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12588846.png)
![{1-[(S)-Ethenesulfinyl]-2-methylpropan-2-yl}benzene](/img/structure/B12588850.png)
![2-(hexylamino)-N-[2-[[2-(hexylamino)acetyl]amino]phenyl]acetamide](/img/structure/B12588851.png)
